
4,6-Dimethyl-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-piperidone is a heterocyclic organic compound that belongs to the piperidone family. Piperidones are characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of two methyl groups at the 4 and 6 positions distinguishes this compound from other piperidones. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-2-piperidone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield 4-piperidones . Additionally, catalytic hydrogenation of pyridine derivatives using palladium or rhodium catalysts can also produce piperidones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous-flow reactors to ensure consistent production. The choice of catalysts and reaction conditions is crucial to achieving the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,6-dimethyl-2-piperidinol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the ketone group acts as a reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc/acetic acid or catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 4,6-dimethyl-2-piperidinol.
Substitution: Various substituted piperidones depending on the reagents used.
Scientific Research Applications
4,6-Dimethyl-2-piperidone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-piperidone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone group and the nitrogen atom allows it to form hydrogen bonds and other interactions with target molecules, influencing their function. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
4-Piperidone: Lacks the methyl groups at the 4 and 6 positions, making it less sterically hindered.
2,6-Dimethylpiperidine: Similar structure but lacks the ketone group, affecting its reactivity and applications.
4,4-Dimethyl-2-piperidone: Methyl groups are positioned differently, leading to variations in chemical behavior.
Uniqueness: 4,6-Dimethyl-2-piperidone’s unique structure, with methyl groups at the 4 and 6 positions, imparts distinct steric and electronic properties. These features influence its reactivity and make it a valuable compound in synthetic chemistry and potential drug development .
Properties
IUPAC Name |
4,6-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAUAYUDQVPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-N-[2-({[(thiophen-2-yl)methyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B12364260.png)
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)

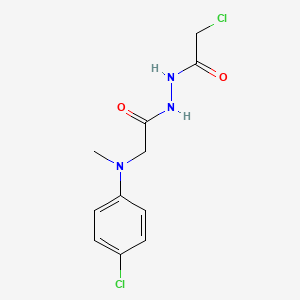
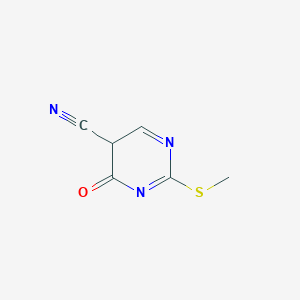
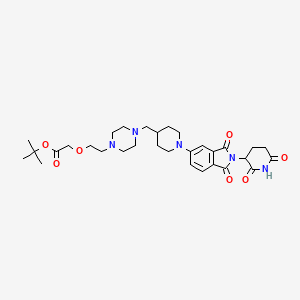
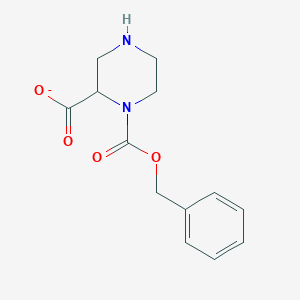
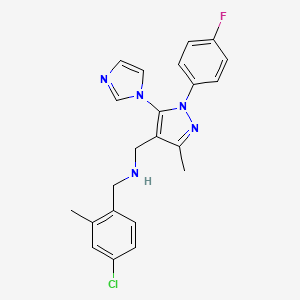

![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)
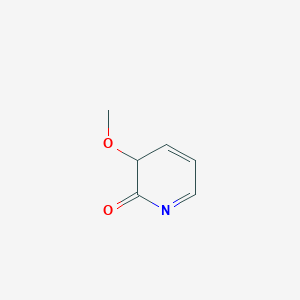
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
